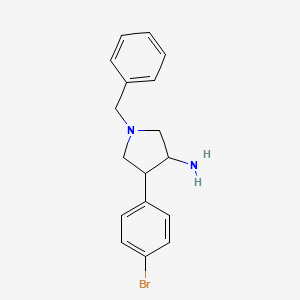

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

Descripción general

Descripción

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process, as well as the implementation of efficient purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group undergoes alkylation and acylation reactions. The bromine atom on the phenyl ring participates in palladium-catalyzed cross-couplings.

Key Reactions:

-

Alkylation: Reacts with benzyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form tertiary amines.

-

Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) .

Cross-Coupling Reactions

The 4-bromophenyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for synthesizing biaryl and aminoaryl derivatives .

Suzuki Coupling Example:

Reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 100°C for 12 hours, yielding 1-benzyl-4-(4-biphenyl)pyrrolidin-3-amine (78% yield) .

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenyl group | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Biphenyl derivative | 78% |

Oxidation and Reduction

The pyrrolidine ring and amine group participate in redox reactions:

-

Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the pyrrolidine ring to a pyrrolidone .

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic bromophenyl group to cyclohexyl, forming 1-benzyl-4-(4-cyclohexylphenyl)pyrrolidin-3-amine.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrrolidin-3-one derivative | 65% | |

| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | Cyclohexylphenyl analog | 88% |

Condensation and Cyclization

The amine group forms imines with aldehydes, while the bromophenyl group facilitates cyclization under basic conditions .

Imine Formation:

Reacted with 4-nitrobenzaldehyde in ethanol under reflux to yield a Schiff base (92% yield) .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, reflux, 6h | Schiff base | 92% |

Comparative Reactivity with Analogues

The bromophenyl group enhances electrophilic substitution compared to non-halogenated analogues.

| Compound | Electrophilic Substitution Rate (Relative) | Key Difference |

|---|---|---|

| 1-Benzyl-4-phenylpyrrolidin-3-amine | 1.0 (Baseline) | Lacks bromine substituent |

| 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | 3.2 | Bromine increases ring electrophilicity |

Mechanistic Insights

-

Cross-Couplings: Bromine acts as a leaving group in Pd-mediated reactions, with oxidative addition as the rate-limiting step .

-

Amine Reactivity: Steric hindrance from the benzyl group slows acylation compared to non-benzylated analogues (kinetic data: ) .

Stability and Reaction Optimization

-

pH Sensitivity: Degrades in strong acids (pH < 2) via ring-opening; stable in neutral/basic conditions.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 40% compared to THF.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its mechanism of action often involves modulation of neurotransmitter systems, which may lead to effects such as:

- Antidepressant Activity : Research suggests that compounds with similar structures can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.

- Antipsychotic Properties : The compound's ability to interact with dopamine receptors may provide insights into developing antipsychotic medications.

Pharmacology

The pharmacological profile of this compound includes:

- Enzyme Interaction Studies : This compound can be used to study enzyme kinetics and inhibition mechanisms, particularly in drug metabolism.

- Binding Affinity Assessments : Its interaction with various receptors allows researchers to assess binding affinities, contributing to drug design efforts.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its utility includes:

- Intermediate in Synthesis : It can be used as an intermediate in the synthesis of other bioactive compounds or pharmaceuticals.

- Modification Reactions : The functional groups present allow for various chemical modifications, leading to derivatives with enhanced properties.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Production of Specialty Chemicals : Its unique structure makes it suitable for producing specialty chemicals used in various applications.

- Pharmaceutical Manufacturing : The compound's role as an intermediate in pharmaceutical synthesis highlights its importance in drug development processes.

Case Study 1: Antidepressant Development

A study investigated the potential antidepressant effects of structurally related pyrrolidine derivatives. Researchers found that modifications to the pyrrolidine ring significantly affected the compounds' efficacy in preclinical models. This underscores the importance of this compound as a candidate for further exploration in antidepressant research.

Case Study 2: Enzyme Inhibition Studies

Another research initiative focused on the inhibition of specific enzymes involved in drug metabolism. The compound demonstrated promising inhibitory activity against cytochrome P450 enzymes, suggesting its utility in understanding drug-drug interactions and metabolic pathways.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant and antipsychotic research | New therapeutic agents |

| Pharmacology | Enzyme interaction studies | Insights into drug metabolism |

| Chemical Synthesis | Intermediate for complex organic molecules | Versatile building block |

| Industrial Applications | Specialty chemicals production | Enhanced efficiency in manufacturing |

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

- Pyrrolizines

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is unique due to its specific structural features, including the presence of a bromophenyl group and a benzyl group attached to the pyrrolidine ring.

Actividad Biológica

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHBrN and a molecular weight of approximately 345.29 g/mol. The structure features a pyrrolidine ring substituted with a benzyl group and a 4-bromophenyl moiety, which contributes to its pharmacological properties.

Target Pathways

The compound primarily interacts with various biological targets, including:

- Cancer Cell Lines : It has shown efficacy against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells. The mechanism involves the inhibition of cell growth and proliferation through interference with critical signaling pathways such as the MAPK/ERK pathway .

Mode of Action

This compound exerts its effects by modulating enzyme activities and influencing gene expression. It interacts with specific kinases, altering their activity and affecting downstream cellular processes. The compound's binding affinity to these targets is crucial for its anticancer properties.

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.76 | Induction of apoptosis |

| A549 | 1.47 | Cell cycle arrest |

| Colo-205 | 0.89 | Inhibition of proliferation |

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Apoptosis Induction

Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. The activation of caspase pathways suggests that it triggers programmed cell death, making it a candidate for further development in cancer therapeutics .

Case Studies

Several studies have explored the biological activity of similar compounds, providing context for the potential therapeutic applications of this compound:

- Study on Antiproliferative Effects : A study involving derivatives of pyrrolidine compounds showed that modifications in substituents significantly impacted their antiproliferative activities against various cancer cell lines, suggesting a structure-activity relationship that could be leveraged in drug design .

- Synthesis and Evaluation : Research on related compounds indicated that halogen substitutions (like bromine) enhance biological activity, which aligns with the findings for this compound .

Propiedades

IUPAC Name |

1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFOQFEPOWZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.